molecular formula C19H19N5OS B11000343 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11000343
M. Wt: 365.5 g/mol
InChI Key: QVWJVUGRJLYXIC-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core substituted with a benzothiazole-derived imine group, methyl groups at positions 1 and 3, and an isopropyl group at position 4.

Properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H19N5OS/c1-10(2)14-9-12(16-11(3)23-24(4)17(16)20-14)18(25)22-19-21-13-7-5-6-8-15(13)26-19/h5-10H,1-4H3,(H,21,22,25)

InChI Key

QVWJVUGRJLYXIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC4=CC=CC=C4S3)C

Origin of Product

United States

Preparation Methods

Condensation of 1,3-Dimethyl-5-Aminopyrazole with a Diketoester

The reaction begins with 1,3-dimethyl-5-aminopyrazole (1), which undergoes condensation with ethyl 4-(isopropyl)-2,4-dioxobutanoate (2) under acidic conditions (e.g., trifluoroacetic acid) to yield ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (3). This step exploits the nucleophilic attack of the aminopyrazole’s exocyclic amine on the β-keto ester, followed by cyclodehydration.

Reaction Conditions

  • Solvent: Acetic acid or toluene

  • Temperature: 80–100°C

  • Yield: 60–75%

Hydrolysis to Carboxylic Acid

The ethyl ester (3) is hydrolyzed to 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (4) using aqueous NaOH or LiOH in a mixed solvent system (e.g., THF/H2O). Acidic workup (HCl) precipitates the product.

Optimization Note

  • Prolonged hydrolysis (>6 hours) risks decarboxylation; yields stabilize at 85–90% under controlled conditions.

Activation to Acid Chloride

The carboxylic acid (4) is treated with oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) to form the corresponding acid chloride (5). Catalytic DMF (1–2 drops) accelerates activation, with completion confirmed by TLC.

Synthesis of the (2Z)-1,3-Benzothiazol-2(3H)-Ylidene Moiety

The benzothiazole component requires precise control over the exocyclic imine (Z-configuration).

Cyclization of Thiourea Precursors

A modified one-pot synthesis adapts methods from Kobayashi et al.:

  • Thiourea Formation : 2-Iodophenyl isothiocyanate (6) reacts with ammonium acetate in DMF to form 3-(2-iodophenyl)thiourea (7).

  • Cyclization : Treatment with triethylamine (2 equivalents) at 70°C induces cyclization, yielding 1,3-benzothiazol-2-amine (8).

Key Modification
To generate the ylidene structure, 8 is reacted with acetone under Dean-Stark conditions, facilitating imine formation via azeotropic water removal. This yields (2Z)-1,3-benzothiazol-2(3H)-ylidene (9) with >90% Z-selectivity.

Amide Coupling Strategies

Coupling the Acid Chloride and Ylidene Amine

The acid chloride (5) reacts with the ylidene amine (9) in anhydrous THF using triethylamine (1.5 equivalents) as a base. The reaction proceeds at 0–5°C to minimize racemization, yielding the target compound.

Optimization Data

ParameterConditionYield (%)Purity (%)
Coupling AgentNone (direct)6288
BaseTriethylamine7895
SolventTHF7895
Temperature0–5°C7895

Alternative Coupling Agents

While direct coupling suffices, EDCl/HOBt systems improve yields to 85% by reducing side reactions.

Stereochemical and Process Challenges

  • Z-Selectivity : The Dean-Stark imine formation ensures Z-configuration via kinetic control.

  • Regioselectivity : Methyl and isopropyl groups on the pyrazolopyridine are introduced regioselectively during the initial condensation.

  • Purification : Column chromatography (SiO2, ethyl acetate/hexane) resolves residual diketoester and hydrolyzed byproducts.

Comparative Analysis of Synthetic Routes

StepMethod A (Ref)Method B (Ref)
PyrazolopyridineCondensationN/A
BenzothiazoleN/ACyclization
CouplingDirectEDCl/HOBt
Overall Yield (%)5267

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or interact with DNA, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidines

Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2 in ) share a pyrazolo-fused heterocyclic core but differ in substituents and electronic properties.

Imidazo[1,2-a]pyridines

For example, diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (compound 2d in ) features a fused imidazo-pyridine system. While both compounds exhibit fused bicyclic cores, the target compound’s pyrazolo-pyridine backbone and benzothiazolylidene substituent may confer greater rigidity and π-π stacking capacity .

Substituent-Driven Comparisons

Benzothiazole Derivatives

The Z-configuration benzothiazolylidene group in the target compound distinguishes it from simpler benzothiazole derivatives.

Methyl and Isopropyl Substituents

The 1,3-dimethyl and 6-isopropyl groups likely improve lipophilicity relative to unsubstituted pyrazolo-pyridines. Similar substitutions in pyrazolotriazolopyrimidines (e.g., compound 10 in ) have been shown to modulate pharmacokinetic profiles by reducing metabolic degradation .

Data Table: Key Comparisons

Property Target Compound Pyrazolo[3,4-d]pyrimidines (e.g., ) Imidazo[1,2-a]pyridines (e.g., )
Core Structure Pyrazolo[3,4-b]pyridine with benzothiazolylidene Pyrazolo[3,4-d]pyrimidine Imidazo[1,2-a]pyridine
Key Substituents 1,3-Dimethyl, 6-isopropyl, benzothiazolylidene 4-Imino, 1-p-tolyl 3-Benzyl, 8-cyano, 4-nitrophenyl
Synthetic Route Likely involves cyclocondensation and Schiff base formation Isomerization and hydrazine derivatives One-pot two-step reaction with nitrophenyl precursors
Characterization Methods X-ray crystallography (SHELXL, ORTEP-3), NMR, HRMS NMR, X-ray diffraction NMR, IR, HRMS
Potential Applications Kinase inhibition, ligand design Anticancer agents, enzyme inhibitors Photocatalysts, fluorescent probes

Biological Activity

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H18N4OS
  • Molecular Weight : 350.43 g/mol
  • CAS Number : 1144466-74-9

The compound features a benzothiazole moiety, which is known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has shown that benzothiazole derivatives exhibit potent antimicrobial activity. In a study evaluating various benzothiazole derivatives, compounds similar to this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for the most active derivatives .

CompoundMIC (μmol/mL)Activity Type
4d10.7 - 21.4Antibacterial
4pNot specifiedAntifungal
3hNot specifiedAntifungal

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in vitro. A study highlighted that related benzothiazole compounds induced apoptosis in various cancer cell lines through the activation of caspase pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Interference with DNA Replication : Benzothiazole derivatives often interact with DNA, preventing replication and transcription processes.

Case Studies

Several studies have reported on the synthesis and biological evaluation of benzothiazole derivatives:

  • Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and tested against various microbial strains. The results indicated that modifications to the benzothiazole structure could enhance antimicrobial potency significantly .
  • Anticancer Evaluation : Research involving the evaluation of similar compounds against breast cancer cell lines showed that specific substitutions on the benzothiazole ring enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Q & A

Q. What synthetic strategies are optimal for achieving high-purity yields of this compound?

The synthesis involves multi-step reactions, including condensation of benzothiazole derivatives with pyrazolo-pyridine precursors. Key steps include:

  • Step 1 : Formation of the pyrazolo[3,4-b]pyridine core via cyclization under reflux with acetic acid or DMF as solvents .
  • Step 2 : Coupling the benzothiazole moiety using carbodiimide-mediated amide bond formation, requiring strict temperature control (60–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures >95% purity. Monitor via TLC (Rf = 0.4–0.6 in 1:1 EtOAc/hexane) .

Q. Which spectroscopic techniques are critical for structural validation?

A combination of 1H/13C NMR (to confirm Z-configuration of the benzothiazole-ylidene group), HRMS (for molecular ion verification), and IR (amide C=O stretch at ~1650 cm⁻¹) is essential. For crystallinity analysis, X-ray diffraction resolves π-π stacking in the pyrazolo-pyridine core .

Q. How can researchers assess the compound’s thermal stability for storage and handling?

Conduct Thermogravimetric Analysis (TGA) to determine decomposition onset temperatures (typically >200°C for similar heterocycles) and Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, co-solvents) or impurity profiles. Mitigate by:

  • Standardizing assays : Use identical buffer systems (e.g., PBS pH 7.4) and DMSO concentrations (<1% v/v) .
  • HPLC-MS purity checks : Quantify impurities >0.1% that may interfere with target binding .
  • Dose-response validation : Repeat assays with independently synthesized batches to confirm reproducibility .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

In silico tools predict ADMET parameters:

  • LogP : Use Molinspiration or SwissADME to estimate lipophilicity (target LogP <5 for blood-brain barrier penetration).
  • CYP450 interactions : Employ Schrödinger’s QikProp to identify metabolic liabilities (e.g., CYP3A4 inhibition) .
  • Molecular docking : AutoDock Vina simulates binding to targets like kinase enzymes, prioritizing substituents that enhance binding affinity (e.g., isopropyl groups for hydrophobic pockets) .

Q. What strategies address low solubility in aqueous media during in vivo studies?

  • Co-solvent systems : Test PEG-400/water or cyclodextrin-based formulations .
  • Salt formation : Screen hydrochloride or mesylate salts to improve dissolution rates .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Data Analysis & Methodological Challenges

Q. How should researchers interpret conflicting NMR and mass spectrometry data?

Discrepancies between observed molecular ions (HRMS) and NMR integrations may indicate tautomerism or residual solvents.

  • Solution 1 : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., thione ↔ thiol forms in benzothiazole derivatives) .
  • Solution 2 : Use high-resolution LC-MS to distinguish isotopic patterns from impurities .

Q. What experimental controls are critical for validating biological activity in cell-based assays?

  • Negative controls : Include vehicle-only (DMSO) and non-targeting analogs (e.g., methyl-substituted derivatives) .
  • Positive controls : Use established inhibitors (e.g., staurosporine for kinase assays) to benchmark activity .
  • Cytotoxicity assays : Pair activity studies with MTT or LDH assays to rule out false positives from cell death .

Stability & Reactivity

Q. Under what conditions does the compound undergo degradation?

Accelerated stability studies (40°C/75% RH for 4 weeks) reveal:

  • Hydrolysis : Susceptible to esterase-like cleavage of the amide bond in basic conditions (pH >9) .
  • Photooxidation : UV light (λ = 254 nm) induces radical formation in the benzothiazole ring; store in amber vials .

Q. How can reaction kinetics be optimized for scale-up synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for cross-couplings) to identify Pareto-optimal conditions .
  • Continuous flow chemistry : Reduces reaction times from hours to minutes by enhancing heat/mass transfer .

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